molecular formula C15H16Cl2N2O2 B11182266 N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11182266
M. Wt: 327.2 g/mol
InChI Key: YJIIUGLLIKHTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a butyl group, a dichlorophenyl group, and a carboxamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-butyl-5-methyl-1,2-oxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Characterized by the presence of a butyl group, dichlorophenyl group, and carboxamide group.

    N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16Cl2N2O2

Molecular Weight

327.2 g/mol

IUPAC Name

N-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H16Cl2N2O2/c1-3-4-8-18-15(20)12-9(2)21-19-14(12)13-10(16)6-5-7-11(13)17/h5-7H,3-4,8H2,1-2H3,(H,18,20)

InChI Key

YJIIUGLLIKHTRP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.